Benzenesulfonic acid, dodecyl-, ammonium salt (1:1)

Vue d'ensemble

Description

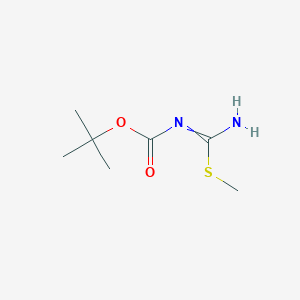

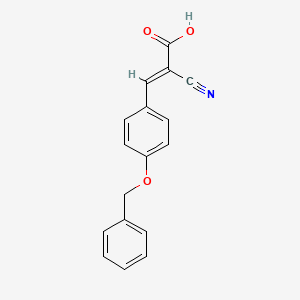

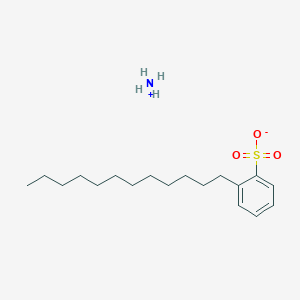

Benzenesulfonic acid, dodecyl-, ammonium salt (1:1) is an organic compound with the formula C18H33NO3S . The systematic name of this chemical is ammonium 2-dodecylbenzenesulfonate . It is also known as ammonium dodecylbenzenesulphonate .

Molecular Structure Analysis

The molecular structure of Benzenesulfonic acid, dodecyl-, ammonium salt (1:1) is represented by the formula C18H33NO3S . The InChI code for this compound is1S/C18H30O3S.H3N/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);1H3 . Physical And Chemical Properties Analysis

The physical and chemical properties of Benzenesulfonic acid, dodecyl-, ammonium salt (1:1) include a molecular weight of 343.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 11 .Applications De Recherche Scientifique

Biodegradation in Water Environment

Ammonium dodecylbenzenesulfonate is a widely used surfactant that is now found extensively in water bodies due to anthropogenic emissions . The degradation of this compound in the environment mainly relies on microorganisms . A study used Chlorella vulgaris to research the biodegradation process of this compound . The process of degradation was indicated to consist of three main steps: chain-shorting oxidation, ring-opening oxidation of benzene rings, and degradation of small molecules .

Enhancing Thermophysical Properties of Phase Change Material

Ammonium dodecylbenzenesulfonate has been used as a surfactant to enhance the thermophysical properties of paraffin/graphene nanoplatelet phase change material . The addition of this surfactant to the matrix is believed to reduce agglomeration . The best improvement was shown by a sample with the performance of; (a) 43.2% improvement in latent heat, (b) 69.5% improvement in specific heat capacity, © 73.45% enhancement of heat transfer rate, (d) total heat stored with 64.13% improvement, and (e) relative enhancement by a factor of 25.94 in thermal conductivity .

Photovoltaic Module Coolant

The same study also evaluated the impact of adding surfactants to the nanoparticle-enhanced phase-change material (NPCMs) matrix to improve its morphological and thermophysical properties and evaluate its performance in outdoor conditions . On-site evaluation on PV module also showed the reduction of temperature as high as 44.2% , proving the importance of Ammonium dodecylbenzenesulfonate to improve the thermophysical properties and suitability as a PV module coolant .

Safety and Toxicity

Dodecylbenzenesulfonate salts are not toxic in single-dose oral and dermal animal tests, and no systemic toxicities were observed in repeat-dose dermal animal studies . In dermal animal studies, no evidence of reproductive or developmental toxicity was reported .

Mécanisme D'action

Target of Action

Ammonium dodecylbenzenesulfonate, also known as Benzenesulfonic acid, dodecyl-, ammonium salt (1:1), is a type of surfactant . The primary targets of this compound are the interfaces between different phases in a system, such as oil and water . It acts on these interfaces to reduce surface tension and facilitate the mixing of substances that are typically immiscible .

Mode of Action

Ammonium dodecylbenzenesulfonate interacts with its targets by inserting itself at the interface between different phases . The hydrophilic (water-attracting) part of the molecule, the benzenesulfonate group, interacts with water, while the hydrophobic (water-repelling) dodecyl group interacts with oil . This action reduces the interfacial tension, allowing the different phases to mix more readily .

Biochemical Pathways

The compound’s action primarily affects the physical properties of the system rather than specific biochemical pathways . In the environment, it can be biodegraded by microorganisms such asChlorella vulgaris . The biodegradation process involves chain-shortening oxidation, ring-opening oxidation of benzene rings, and degradation of small molecules .

Result of Action

The primary result of Ammonium dodecylbenzenesulfonate’s action is the reduction of interfacial tension between different phases in a system . This can facilitate processes such as oil displacement in the oil and petrochemical industry . In the environment, it can be biodegraded into smaller molecules .

Action Environment

The action of Ammonium dodecylbenzenesulfonate can be influenced by environmental factors. For instance, its effectiveness as a surfactant can be affected by the presence of other ions in the solution . In the environment, its degradation is primarily carried out by microorganisms, and thus can be influenced by factors that affect microbial activity .

Propriétés

IUPAC Name |

azanium;2-dodecylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3S.H3N/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWPAELISNYYGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzenesulfonic acid, dodecyl-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Benzenesulfonic acid, dodecyl-, ammonium salt (1:1) | |

CAS RN |

1331-61-9 | |

| Record name | Benzenesulfonic acid, dodecyl-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium dodecylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the significance of finding effective ovicides against Echinococcus granulosus?

A1: Echinococcus granulosus is a parasitic tapeworm that causes a serious zoonotic disease called cystic echinococcosis. This disease affects both humans and animals, leading to the development of cysts in various organs, primarily the liver and lungs. Finding effective ovicides is crucial for breaking the parasite's lifecycle and controlling the spread of this debilitating disease. By targeting the eggs, we can prevent the infection of intermediate hosts, which are often livestock, and ultimately reduce human infections.

Q2: The research mentions that Ammonium dodecylbenzenesulfonate showed significant ovicidal activity. Can you elaborate on the findings and their implications?

A2: The study demonstrated that exposing Echinococcus granulosus eggs to a 0.015% aqueous solution of Ammonium dodecylbenzenesulfonate for just one hour significantly reduced their infectivity. [] While the exact mechanism of action wasn't explored in this specific research, this finding suggests that Ammonium dodecylbenzenesulfonate could potentially disrupt the egg's structural integrity or interfere with essential biological processes, ultimately leading to its death. This discovery opens up avenues for further investigation into its potential as a component in disinfectants or environmental control strategies targeting Echinococcus granulosus eggs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.